molecular formula C26H27NO4 B13601554 3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13601554
M. Wt: 417.5 g/mol
InChI Key: BCDVWCZJACZPQY-UHFFFAOYSA-N
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Description

5-cyclobutyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclobutyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[311]heptane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of 5-cyclobutyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in enzyme activity or receptor binding, ultimately affecting various biochemical pathways .

Comparison with Similar Compounds

  • 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
  • 6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Uniqueness: The uniqueness of 5-cyclobutyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-1-carboxylic acid lies in its specific bicyclic structure and the presence of the fluorenylmethoxycarbonyl group. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications .

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

5-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C26H27NO4/c28-23(29)26-13-25(14-26,17-6-5-7-17)15-27(16-26)24(30)31-12-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,17,22H,5-7,12-16H2,(H,28,29)

InChI Key

BCDVWCZJACZPQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C23CC(C2)(CN(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

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